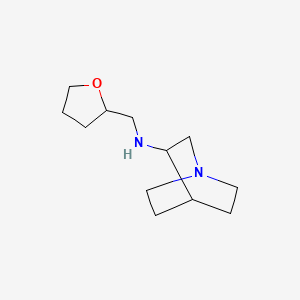
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine typically involves the ring-opening polymerization of 2-oxabicyclo[2.2.2]octan-3-one. This process can be initiated by n-butyl lithium or catalyzed by trifluoromethanesulfonic acid in the presence of benzyl alcohol . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts to achieve high yields and selectivity. For example, the use of Cu/ZnO/γ-Al2O3 catalysts has been reported for the efficient synthesis of amines from biomass-based furan compounds .
化学反応の分析
Types of Reactions
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for iodocyclization, nitrous acid for deamination, and various catalysts for amidation . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deamination of bicyclo[2.2.2]octan-2-yl-amines in acetic acid by nitrous acid results in the formation of classical carbonium ions .
科学的研究の応用
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the production of biodegradable polymers through ring-opening polymerization.
作用機序
The mechanism of action of N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine involves its interaction with specific molecular targets and pathways. For example, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of Trypanosoma brucei and Plasmodium falciparum . The compound’s unique bicyclic structure allows it to interact with various enzymes and receptors, leading to its biological effects.
類似化合物との比較
N-(Tetrahydro-2-furanylmethyl)-3-quinuclidinamine can be compared with other similar compounds, such as:
2-azabicyclo[3.2.2]nonanes: These compounds exhibit higher antiprotozoal activities than 4-aminobicyclo[2.2.2]octanes.
2-oxabicyclo[2.2.2]octane: This compound is used as a bioisostere of the phenyl ring in drug design, leading to improved physicochemical properties.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
特性
分子式 |
C12H22N2O |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
N-(oxolan-2-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C12H22N2O/c1-2-11(15-7-1)8-13-12-9-14-5-3-10(12)4-6-14/h10-13H,1-9H2 |
InChIキー |
KBRMQPKDQYULBL-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CNC2CN3CCC2CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















